molecular formula C15H20N2O2 B2778761 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea CAS No. 2097936-16-6

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea

Cat. No. B2778761
CAS RN: 2097936-16-6
M. Wt: 260.337
InChI Key: BHZPFBPJDMXEEI-UHFFFAOYSA-N
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Description

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

One study investigates the reactions of 2-cyclohexenones with urea, resulting in compounds such as 1-hydroxy-4-methyl-7-phenyl- and 1-hydroxy-2,4-diazabicyclo[3.3.1]nonane-3-ones, without significant herbicidal, fungicidal, or insecticidal activity found in screening tests (Wendelin & Kern, 1979).

Stereochemistry and Metabolism

Another investigation describes the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, emphasizing the importance of stereochemistry in the biological activity of urea derivatives (Chen et al., 2010).

Structure-Activity Relationships

Research on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlights the optimization of in vitro potency by modifying the stereochemistry and other molecular fragments, demonstrating the critical role of structural elements in therapeutic efficacy (Fotsch et al., 2001).

New Class of Cyclic Dipeptidyl Ureas

The creation of a new class of pseudopeptidic [1,2,4]triazines, representing a novel area of chemical exploration for the potential development of therapeutic agents, showcases the innovation in urea derivative synthesis (Sañudo et al., 2006).

Acetylcholinesterase Inhibitors

A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity underlines the therapeutic potential of urea derivatives in treating diseases such as Alzheimer's (Vidaluc et al., 1995).

properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-7-3-4-8-13(12)17-14(18)16-11-15(19)9-5-2-6-10-15/h3-5,7-9,19H,2,6,10-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZPFBPJDMXEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea

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